REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[S:7][CH:8]=[C:9]([CH:11]([CH3:13])[CH3:12])[N:10]=1)=O)C.CC(C[AlH]CC(C)C)C.O>C(Cl)Cl>[CH:11]([C:9]1[N:10]=[C:6]([CH:4]=[O:3])[S:7][CH:8]=1)([CH3:13])[CH3:12]
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Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1SC=C(N1)C(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
The mixture was stirred at low temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The solution was stirred for 30 minutes at −78° C
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Duration
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30 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (3×100 mL)
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Type
|
WASH
|
Details
|
The combined extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
Chromatography of the residue over silica gel, eluting with 3:1 hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |